molecular formula C13H13NO3 B14544568 Ethyl 3-formyl-2-methylindolizine-6-carboxylate CAS No. 62103-42-8

Ethyl 3-formyl-2-methylindolizine-6-carboxylate

Cat. No.: B14544568
CAS No.: 62103-42-8
M. Wt: 231.25 g/mol
InChI Key: BOJOQHNRVXESRN-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-2-methylindolizine-6-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. This compound is characterized by the presence of a formyl group at the 3-position, a methyl group at the 2-position, and an ethyl ester group at the 6-position of the indolizine ring. The indolizine scaffold is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-formyl-2-methylindolizine-6-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the indolizine ring system. Subsequent formylation at the 3-position using formylating agents like Vilsmeier-Haack reagent (DMF and POCl3) yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. The use of automated reactors and in-line monitoring systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-2-methylindolizine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives with potential biological activities.

    Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive molecule.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, microbial infections, and inflammatory disorders.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-formyl-2-methylindolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 3-formyl-2-methylindolizine-6-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

62103-42-8

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-formyl-2-methylindolizine-6-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-4-5-11-6-9(2)12(8-15)14(11)7-10/h4-8H,3H2,1-2H3

InChI Key

BOJOQHNRVXESRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=C2C=O)C)C=C1

Origin of Product

United States

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